2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile

Catalog No.
S14116821
CAS No.
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile

Product Name

2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile

IUPAC Name

2-(1-benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c14-8-6-13(16)7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,16H,6-7,9-11H2

InChI Key

BMCAXKPTGPKPDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(CC#N)O)CC2=CC=CC=C2

2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a nitrile group. Its molecular formula is C13H16N2C_{13}H_{16}N_2, and it has a molecular weight of approximately 216.28 g/mol. The compound features a benzyl group attached to the nitrogen of the pyrrolidine, contributing to its lipophilicity and potential biological activity. The presence of the hydroxyl group on the pyrrolidine ring enhances its reactivity and may influence its pharmacological properties.

Typical for compounds containing hydroxyl and nitrile functional groups:

  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted into amines or other functional groups under appropriate conditions.
  • Reduction Reactions: The nitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: The hydroxyl group may undergo oxidation to form corresponding carbonyl compounds, depending on the reaction conditions.

The synthesis of 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile typically involves several steps:

  • Formation of the Pyrrolidine Ring: A precursor compound containing a suitable amine and aldehyde can be reacted under acidic conditions to form the pyrrolidine structure.
  • Benzylation: The resulting pyrrolidine can be benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
  • Nitrile Introduction: Finally, acetonitrile can be introduced through nucleophilic substitution or other coupling reactions to yield the final product.

These methods may vary based on specific laboratory protocols or desired yields.

2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting neurological disorders or infectious diseases.
  • Organic Synthesis: The compound can serve as an intermediate in synthesizing more complex molecules due to its reactive functional groups.
  • Material Science: Investigations into its properties could lead to applications in developing new materials with specific functionalities.

Interaction studies involving 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile focus on its binding affinity and activity against biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For example, research may explore how this compound interacts with neurotransmitter receptors or enzymes involved in metabolic pathways.

Several compounds share structural features with 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
1-BenzylpyrrolidineContains a benzyl group attached to pyrrolidineLacks the hydroxyl group and nitrile
3-HydroxypyrrolidineHydroxypyrrolidine structure without the benzyl or nitrileMore polar due to hydroxyl but less lipophilic
Acetonitrile derivativesSimilar nitrile functionalityVaries widely in biological activity depending on substituents

Uniqueness

The uniqueness of 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile lies in its combination of a hydroxypyrrolidine structure with a benzyl group and a nitrile functionality. This combination potentially enhances its lipophilicity and biological activity compared to simpler derivatives, making it a valuable compound for further research in medicinal chemistry and related fields.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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